molecular formula C21H13Cl2NO B11629243 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone

Katalognummer: B11629243
Molekulargewicht: 366.2 g/mol
InChI-Schlüssel: GSUGHOZRVFJLOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a seven-membered nitrogen-containing ring fused with two benzene rings and a methanone group attached to a dichlorophenyl moiety. It is known for its applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5H-dibenzo[b,f]azepine with 3,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is unique due to its specific combination of structural features, which confer distinct chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Eigenschaften

Molekularformel

C21H13Cl2NO

Molekulargewicht

366.2 g/mol

IUPAC-Name

benzo[b][1]benzazepin-11-yl-(3,5-dichlorophenyl)methanone

InChI

InChI=1S/C21H13Cl2NO/c22-17-11-16(12-18(23)13-17)21(25)24-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)24/h1-13H

InChI-Schlüssel

GSUGHOZRVFJLOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)C4=CC(=CC(=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.